2-[(Triethylsilyl)oxy]phenol

Protecting group stability Acid hydrolysis Orthogonal deprotection

2-[(Triethylsilyl)oxy]phenol (CAS 101541-79-1) is an aryl silyl ether featuring a catechol-derived phenol core protected at one hydroxyl position with a triethylsilyl (TES) group. As a member of the silyl ether protecting group family, the TES moiety occupies an intermediate position in the acid-stability hierarchy—substantially more robust than trimethylsilyl (TMS) ethers but markedly less stable than tert-butyldimethylsilyl (TBS/TBDMS) or triisopropylsilyl (TIPS) derivatives.

Molecular Formula C12H20O2Si
Molecular Weight 224.37 g/mol
CAS No. 101541-79-1
Cat. No. B15425305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Triethylsilyl)oxy]phenol
CAS101541-79-1
Molecular FormulaC12H20O2Si
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1=CC=CC=C1O
InChIInChI=1S/C12H20O2Si/c1-4-15(5-2,6-3)14-12-10-8-7-9-11(12)13/h7-10,13H,4-6H2,1-3H3
InChIKeyKHLACNQQQFPNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Triethylsilyl)oxy]phenol (CAS 101541-79-1): Technical Baseline for Silyl-Protected Phenol Procurement


2-[(Triethylsilyl)oxy]phenol (CAS 101541-79-1) is an aryl silyl ether featuring a catechol-derived phenol core protected at one hydroxyl position with a triethylsilyl (TES) group [1]. As a member of the silyl ether protecting group family, the TES moiety occupies an intermediate position in the acid-stability hierarchy—substantially more robust than trimethylsilyl (TMS) ethers but markedly less stable than tert-butyldimethylsilyl (TBS/TBDMS) or triisopropylsilyl (TIPS) derivatives [2]. This compound serves as a protected phenolic building block where the TES group masks the reactive hydroxyl during synthetic sequences requiring orthogonal protection strategies. The molecular formula C12H20O2Si and molecular weight 224.37 g/mol define its procurement identity [1].

Why 2-[(Triethylsilyl)oxy]phenol Cannot Be Interchanged with TMS-, TBS-, or TIPS-Protected Phenol Analogs


Silyl-protected phenols are not functionally interchangeable despite belonging to the same protecting group class. The triethylsilyl (TES) group exhibits an approximately 64-fold greater resistance to acid-catalyzed hydrolysis compared to trimethylsilyl (TMS) ethers, yet it remains 300-fold less stable than tert-butyldimethylsilyl (TBS) ethers and over 10,000-fold less stable than triisopropylsilyl (TIPS) ethers [1]. This intermediate lability creates a unique operational window: TES ethers can be selectively cleaved using mild acidic conditions (e.g., formic acid in methanol) while leaving TBS/TBDMS ethers fully intact [2], or alternatively can be co-deprotected with TBS ethers under microwave-assisted conditions while TIPS and TBDPS ethers remain completely stable [3]. Generic substitution of TES-protected phenol with a TBS or TIPS analog would fundamentally alter the orthogonal deprotection sequence, necessitating either harsher fluoride-based cleavage (TBAF) or extended reaction times, thereby compromising overall synthetic efficiency and chemoselectivity.

2-[(Triethylsilyl)oxy]phenol: Quantitative Differentiation Evidence Against TMS, TBS, and TIPS Analogs


Acid Hydrolysis Stability: 64× More Resistant Than TMS, 300× Less Resistant Than TBS

The TES group occupies a precisely defined intermediate position in the silyl ether acid-stability hierarchy. Quantitative resistance factors relative to TMS (set at 1) demonstrate that TES (64) provides sufficient stability for multi-step synthetic manipulations without requiring the harsh fluoride conditions needed for TBS (20,000) or TIPS (700,000) cleavage [1]. This intermediate stability enables acid-mediated cleavage protocols that are incompatible with TMS ethers yet insufficient to affect TBS or TIPS protection [2].

Protecting group stability Acid hydrolysis Orthogonal deprotection

Microwave-Assisted Acid Deprotection: Co-Cleavage with TBS While TIPS/TBDPS Remain Unaffected

Under microwave heating in a mixture of equal parts acetic acid, THF, and water, TES- and TBS-protected 1° and 2° alcohols undergo complete deprotection in as little as 5 minutes [1]. Under these identical conditions, TBDPS- and TIPS-protected alcohols, as well as silyl-protected phenols bearing TBDPS or TIPS groups, remain fully stable [1]. This establishes a clear operational partition: TES and TBS ethers can be simultaneously removed, enabling orthogonal deprotection relative to TIPS or TBDPS ethers present in the same molecule [1].

Microwave synthesis Selective deprotection Silyl ether cleavage

Chemoselective TES Deprotection Using Formic Acid: TBDMS Ethers Remain Unaffected

Treatment of TES ethers with formic acid in methanol (5-10% v/v) or methylene chloride (2-5% v/v) under mild reaction conditions results in selective and high-yield deprotection to the corresponding alcohol [1]. Critically, tert-butyldimethylsilyl (TBDMS) ethers remain completely unaffected under these conditions [1]. This orthogonal reactivity profile establishes TES as a distinct protecting group that can be removed without perturbing TBDMS-protected hydroxyls, eliminating the need for fluoride-based reagents that would non-selectively cleave both groups.

Chemoselective deprotection Formic acid Orthogonal protecting groups

Catecholborane/Wilkinson's Catalyst: Selective TES Ether Cleavage in Presence of TBS and TIPS Ethers

Catecholborane in the presence of Wilkinson's catalyst selectively deprotects TES ethers while leaving TBS and TIPS ethers intact [1]. This reagent system demonstrates orthogonal selectivity for the TES group, and the reaction conditions are tolerant of esters and olefins [1]. An excess of catecholborane is required for good yields [1]. This establishes yet another orthogonal deprotection pathway unique to the TES group among commonly employed silyl protecting groups.

Selective deprotection Catecholborane Wilkinson's catalyst

Industrial Applicability: Triethylsilylphenoxy Scaffolds in Agrochemical Patent Literature

JP2018535211A discloses trisubstituted silylphenoxy heterocycles and analogues, demonstrating the industrial relevance of silyl-protected phenoxy scaffolds in the development of compositions and methods for controlling phytopathogenic microorganisms [1]. The patent explicitly encompasses trialkylsilyl-substituted phenol derivatives as key structural motifs in the claimed compounds [1]. While the specific compound 2-[(triethylsilyl)oxy]phenol is not directly claimed as an end-product, its structural class (trialkylsilylphenol) is established as a viable and industrially recognized intermediate platform for further functionalization toward agrochemical active ingredients [1].

Agrochemical intermediates Silylphenoxy heterocycles Patent prior art

2-[(Triethylsilyl)oxy]phenol (CAS 101541-79-1): Evidence-Derived Application Scenarios for Scientific and Industrial Use


Orthogonal Protection in Multi-Step Natural Product Synthesis

In complex natural product synthesis requiring differential protection of multiple phenolic hydroxyl groups, 2-[(triethylsilyl)oxy]phenol enables an orthogonal strategy where the TES group can be selectively removed using mild acidic conditions (5-10% formic acid in methanol) while TBDMS-protected hydroxyls elsewhere in the molecule remain fully intact [1]. This eliminates the need for non-selective fluoride reagents (e.g., TBAF) that would otherwise cleave both protecting groups simultaneously. The 64-fold greater acid resistance of TES relative to TMS provides sufficient stability for multi-step transformations, while avoiding the harsher deprotection requirements of TBS or TIPS analogs [2].

Microwave-Assisted Parallel Deprotection Workflows

Researchers employing microwave synthesis platforms can exploit the parallel deprotection behavior of TES and TBS ethers under acidic microwave conditions (AcOH/THF/H2O, 1:1:1, ≤5 minutes) while TIPS- and TBDPS-protected functionalities remain completely stable [3]. 2-[(Triethylsilyl)oxy]phenol can thus be integrated into synthetic sequences where a single microwave step removes both TES and TBS protection from designated positions, preserving TIPS/TBDPS-protected sites for later-stage manipulation. This accelerates workflow throughput relative to protocols requiring sequential, reagent-specific deprotection steps.

Agrochemical Intermediate for Heterocyclic Silylphenoxy Scaffolds

The trialkylsilylphenol structural class represented by 2-[(triethylsilyl)oxy]phenol is explicitly encompassed in granted patent literature describing trisubstituted silylphenoxy heterocycles as compositions for controlling phytopathogenic microorganisms [4]. This compound serves as a protected phenol building block suitable for further functionalization toward agrochemical lead candidates, where the TES group provides temporary hydroxyl masking during heterocycle construction and is subsequently removed under mild conditions to reveal the active phenol pharmacophore.

Catecholborane-Mediated Selective TES Cleavage in Ester-Containing Substrates

In synthetic sequences involving base-sensitive ester functionality, the TES group on 2-[(triethylsilyl)oxy]phenol can be selectively removed using catecholborane in the presence of Wilkinson's catalyst while TBS and TIPS ethers remain untouched [5]. This non-acidic, non-fluoride deprotection pathway is tolerant of esters and olefins, providing a unique orthogonal deprotection option that preserves both TBS and TIPS protection simultaneously. Such selectivity is not achievable with TMS or TBS analogs, making TES-protected phenols strategically advantageous when multiple orthogonal silyl groups must be differentially deprotected in ester-containing substrates.

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